3-[(6-Iodoquinazolin-4-yl)amino]phenol
Description
3-[(6-Iodoquinazolin-4-yl)amino]phenol is a quinazoline derivative characterized by a 6-iodo-substituted quinazoline core linked to a phenol group via an amino bridge.
Synthesis: The synthesis of 6-iodoquinazoline derivatives typically involves cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives, followed by POCl3-mediated aromatization to introduce chlorine at the 4-position . Subsequent substitution of the chloro group with aminophenol yields the target compound. Reaction conditions (e.g., solvent, temperature, and catalysts) critically influence yield and purity. For example, triethylamine is often employed to neutralize HCl generated during substitution reactions .
Properties
IUPAC Name |
3-[(6-iodoquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3O/c15-9-4-5-13-12(6-9)14(17-8-16-13)18-10-2-1-3-11(19)7-10/h1-8,19H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNINGIIDMCWVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Iodoquinazolin-4-yl)amino]phenol typically involves the iodination of quinazolinone derivatives followed by the introduction of an amino group and subsequent coupling with phenol. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the coupling reactions may require the use of palladium catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Iodoquinazolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-[(6-Iodoquinazolin-4-yl)amino]phenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-[(6-Iodoquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Structural Features :
- Quinazoline Core : The planar aromatic system facilitates π-π stacking interactions, enhancing binding to biological targets.
- Aminophenol Moiety: The phenol group contributes to solubility in polar solvents and enables hydrogen bonding, critical for bioactivity .
Key Observations :
- Synthetic Efficiency: The dimethoxy derivative achieves near-quantitative yield (98%) under milder conditions (ethanol, reflux), whereas the iodo analog requires harsher POCl3-mediated steps .
Solubility and Bioavailability
| Compound | Solubility (Water) | LogP | Bioavailability Score |
|---|---|---|---|
| 3-[(6-Iodoquinazolin-4-yl)amino]phenol | Sparingly soluble | 3.2 | 0.55 |
| 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol | Highly soluble | 1.8 | 0.72 |
- The iodo substituent reduces aqueous solubility due to its hydrophobic nature, whereas methoxy groups enhance water compatibility via hydrogen bonding .
- The higher bioavailability score of the dimethoxy derivative correlates with improved solubility and BBB permeability .
Analytical Characterization
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, confirming the planar quinazoline core and substituent orientations .
- Spectroscopy: 1H/13C NMR and IR data validate the presence of the iodo group (δ 7.8–8.2 ppm for aromatic protons) and phenolic –OH (broad peak at 3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
